2-Amino-6-(trifluoromethyl)nicotinonitrile
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of 2-amino-6-(trifluoromethyl)nicotinonitrile exhibits a pyridine ring system bearing three distinct functional substituents that significantly influence its overall chemical behavior and physical properties. The compound possesses the molecular formula C7H4F3N3 with a molecular weight of 187.12 grams per mole, establishing it as a relatively compact heterocyclic structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile, reflecting the systematic positioning of each functional group around the central pyridine core.
The molecular architecture encompasses a six-membered aromatic pyridine ring substituted at three specific positions. The amino group (-NH2) occupies the 2-position, providing nucleophilic character and hydrogen bonding capabilities to the molecule. The trifluoromethyl group (-CF3) at the 6-position introduces substantial electronegativity and lipophilicity, with the three fluorine atoms creating a highly polarized carbon-fluorine bond network. The nitrile group (-CN) at the 3-position contributes a linear geometry and electron-withdrawing properties that affect the electronic distribution throughout the aromatic system.
The calculated logarithm of the partition coefficient (LogP) value of 2.13548 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The polar surface area measures 62.70 square angstroms, reflecting the cumulative contribution of the polar functional groups to the overall molecular polarity. These physicochemical parameters demonstrate the balanced hydrophilic-lipophilic nature resulting from the combination of the polar amino and nitrile groups with the highly lipophilic trifluoromethyl substituent.
The International Chemical Identifier string InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4(3-11)6(12)13-5/h1-2H,(H2,12,13) provides a complete structural description, while the corresponding InChI Key MFPSSYSUIOLNLO-UHFFFAOYSA-N serves as a unique molecular identifier. The canonical Simplified Molecular Input Line Entry System representation C1=CC(=NC(=C1C#N)N)C(F)(F)F illustrates the connectivity pattern and confirms the specific arrangement of atoms within the molecular framework.
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4(3-11)6(12)13-5/h1-2H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPSSYSUIOLNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652854 | |
| Record name | 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026039-34-8 | |
| Record name | 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Amino-6-(trifluoromethyl)nicotinonitrile is a derivative of nicotinonitrile that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their pharmacokinetic properties. The chemical structure can be represented as follows:
- Chemical Formula : C₇H₄F₃N₃
- Molecular Weight : 201.13 g/mol
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against HIV-1. A specific derivative was shown to inhibit RNase H function with an IC50 of 14 µM, indicating its potential as a dual inhibitor of HIV-1 reverse transcriptase (RT) functions. This compound blocks the polymerase function even in the presence of mutations associated with resistance to non-nucleoside inhibitors, showcasing its promising therapeutic profile against viral replication .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.016 mM against P. aeruginosa, highlighting their potential in overcoming antibiotic resistance .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological efficacy. The presence of the trifluoromethyl group significantly influences the binding affinity and potency of the compound against various targets, including TRPV1 receptors, which are implicated in pain signaling pathways. SAR studies have shown that modifications at specific positions on the pyridine ring can enhance antagonistic activity against TRPV1, making these compounds valuable for pain management therapies .
Study on Antiviral Effects
In a study focusing on the antiviral effects of derivatives based on this compound, researchers synthesized several analogs and evaluated their efficacy in cell-based assays. One notable compound demonstrated a selectivity index greater than 10 against HIV-1 replication, making it a lead candidate for further development as an antiviral agent .
Antimicrobial Efficacy Evaluation
Another study evaluated the antimicrobial activity of synthesized nicotinamides derived from nicotinic acid and their effectiveness against resistant strains. The results showed that certain derivatives exhibited significant antibacterial activity at low concentrations, suggesting their potential role in developing new antibiotics .
Table 1: Biological Activity Summary of this compound Derivatives
| Compound Name | Target | IC50 (µM) | MIC (mM) | Notes |
|---|---|---|---|---|
| Compound 21 | HIV-1 RT | 14 | - | Dual inhibitor |
| NC3 | - | - | 0.016 | Effective against P. aeruginosa |
| NC5 | - | - | 0.03 | Effective against gram-positive bacteria |
Scientific Research Applications
Antiviral Activity
One of the notable applications of 2-amino-6-(trifluoromethyl)nicotinonitrile is its potential as an antiviral agent. Research has indicated that compounds derived from this scaffold can inhibit the replication of viruses such as HIV. The mechanism involves interaction with the HIV-1 reverse transcriptase, specifically targeting its ribonuclease H function, which is crucial for viral replication.
Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, various analogs were synthesized and tested against multiple human cancer cell lines, showing selective cytotoxic effects. The mechanism behind this activity includes the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis Induction |
| Compound B | MCF-7 (Breast) | 3.2 | Signaling Pathway Inhibition |
| Compound C | HeLa (Cervical) | 4.8 | Cell Cycle Arrest |
Herbicidal Activity
This compound has been identified as a potent herbicide. Its effectiveness lies in its ability to inhibit weed growth when applied to soil prior to seed emergence. The compound acts by interfering with metabolic pathways critical for plant development .
Table 2: Herbicidal Efficacy
| Application Rate (lbs/acre) | Target Weeds | Efficacy (%) |
|---|---|---|
| 1 | Common Lambsquarters | 85 |
| 2 | Pigweed | 90 |
| 3 | Crabgrass | 75 |
Enzyme Inhibition Studies
The compound has also been utilized in biochemical research to study enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Case Study: RNase H Inhibition
A series of studies focused on the inhibition of RNase H, an enzyme critical for RNA processing in cells, demonstrated that derivatives of this compound could effectively inhibit this enzyme, showcasing their potential as dual inhibitors in therapeutic applications against viral infections .
Synthesis and Chemical Properties
The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products suitable for research applications. Its trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an attractive candidate for drug development.
Table 3: Synthesis Overview
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Nitration | Trifluoroacetic acid | Room Temperature |
| Amine Substitution | Ammonia gas | Elevated Temperature |
| Cyclization | Various cyclic precursors | Solvent-assisted |
Chemical Reactions Analysis
Nucleophilic Additions and Transformations at the Nitrile Group
The nitrile group (-C≡N) undergoes characteristic nucleophilic additions and reductions:
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, H₂SO₄, reflux | 2-Amino-6-(trifluoromethyl)nicotinic acid | Forms carboxylic acid via intermediate amide |
| Basic Hydrolysis | NaOH (aq), heat | Corresponding carboxylate salt | Requires strong alkaline conditions |
| Reduction to Amine | LiAlH₄ in dry ether | 2-Amino-6-(trifluoromethyl)nicotinamine | Yields primary amine; exothermic reaction |
| Catalytic Hydrogenation | H₂, Raney Ni/Pd, elevated pressure | Same as above | Preferred for industrial scalability |
Mechanistic Insight : Hydrolysis follows a two-step mechanism: initial protonation of the nitrile nitrogen in acidic conditions, followed by water attack. In basic media, hydroxide ion directly attacks the electrophilic carbon.
Substitution Reactions at the Amino Group
The primary amino group participates in electrophilic substitution and acylation:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | N-Acetyl derivative | Protects amino group during synthesis |
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt intermediate | Enables coupling with phenols/amines |
| Sulfonation | H₂SO₄, SO₃ | Sulfonamide derivatives | Requires controlled temperature |
Biological Relevance : Acetylated derivatives show enhanced metabolic stability in drug candidates. Diazonium intermediates enable synthesis of azo dyes and bioconjugates.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs EAS to specific positions:
| Reaction Type | Reagents/Conditions | Position Substituted | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Position 4 | 4-Nitro derivative |
| Halogenation | Cl₂/AlCl₃ (Lewis acid) | Position 5 | 5-Chloro derivative |
Electronic Effects : The amino group (meta-directing) and trifluoromethyl group (meta-directing) synergistically direct electrophiles to position 4 or 5. Reaction rates are slower compared to benzene due to the ring’s electron deficiency.
Cyclization and Heterocycle Formation
The nitrile and amino groups enable cyclization reactions:
Example : Treatment with thiourea under basic conditions forms thiazole-fused pyridines, leveraging the nitrile’s reactivity .
Stability and Compatibility Considerations
-
Thermal Stability : Decomposes above 250°C, releasing toxic fumes (CN⁻, F⁻) .
-
Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts with strong nucleophiles (e.g., Grignard reagents).
-
pH Sensitivity : Nitrile group resists hydrolysis at neutral pH but reacts vigorously under strongly acidic/basic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinonitrile Derivatives
The biological and physicochemical properties of nicotinonitrile derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-amino-6-(trifluoromethyl)nicotinonitrile with structurally related analogs:
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituents (Position 6) | Key Applications |
|---|---|---|---|
| This compound | ~215 (estimated) | -CF₃ | Anti-inflammatory, anticancer |
| 2-Amino-6-methylnicotinonitrile | 133.15 | -CH₃ | Intermediate for heterocycles |
| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | 222.56 | -Cl, -CF₃ | Agrochemical research |
| 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile | 299.48 | -Br, -Cl, -CH₃, -CF₃ | Not specified (lab use) |
- The trifluoromethyl group increases molecular weight and lipophilicity compared to methyl or halogen substituents, enhancing blood-brain barrier penetration in drug candidates .
Key Research Findings
Anticancer Activity: Derivatives like 2-amino-6-(4-fluorophenyl)nicotinonitrile induce apoptosis in colorectal cancer cells by survivin modulation, with IC₅₀ values in the micromolar range .
Synthetic Challenges: The trifluoromethyl group introduces steric hindrance, reducing reaction yields compared to non-fluorinated analogs (e.g., 56% yield for 3a vs. 48% for 9a) .
Preparation Methods
Cyclization Using 3-Amino-3-ethoxypropenenitrile and Trifluoromethylated Ketones
A reported method involves the reaction of 3-amino-3-ethoxypropenenitrile with trifluoromethylated butenone derivatives to form the pyridinecarbonitrile scaffold:
- 3-Amino-3-ethoxypropenenitrile is reacted with 1,1,1-trifluoro-4-iso-butoxy-3-buten-2-one under gradually increasing temperature (up to 60°C).
- This leads to cyclization forming the this compound core with good yields.
- The process can be performed in acetonitrile solvent, providing a clean conversion to the target compound without isolable intermediates.
This method is advantageous for its straightforward approach and relatively mild conditions, allowing for good control over substitution patterns on the pyridine ring.
Nucleophilic Substitution on 2-Chloro-6-(trifluoromethyl)nicotinonitrile
Another common approach involves:
- Starting from 2-chloro-6-(trifluoromethyl)nicotinonitrile, which is synthesized via chlorination of 6-(trifluoromethyl)nicotinic acid derivatives.
- The chlorine atom at the 2-position is displaced by nucleophiles such as ammonia or hydrazine hydrate to introduce the amino group.
- The reaction is typically carried out in polar solvents like ethanol or methanol under heating to facilitate substitution.
- Purification is achieved via recrystallization or chromatographic techniques.
This method is widely used for its simplicity and scalability, especially in industrial settings where the starting chlorinated compound is readily available.
Representative Preparation Data Table
Notes on Related Synthetic Intermediates
- The precursor 2-chloro-6-(trifluoromethyl)nicotinic acid can be synthesized by hydrogenation of 2-chloro-6-trifluoromethyl nicotinic acid methyl esters using palladium catalysts under mild conditions.
- The nitrile functionality is typically introduced early in the synthesis, often via acrylonitrile derivatives or related nitrile-containing intermediates.
- The trifluoromethyl group is generally introduced through trifluoromethylated ketones or butenones, which participate in ring formation.
Research Findings and Optimization
- The method involving 3-amino-3-ethoxypropenenitrile and trifluoromethylated butenones has been reported to provide a convenient and efficient route to this compound derivatives with good regioselectivity and yield.
- Nucleophilic substitution reactions on 2-chloro-6-(trifluoromethyl)nicotinonitrile are well-established and allow for the introduction of various amino substituents, including hydrazinyl groups, which are useful for further derivatization.
- Industrial scale-up favors the nucleophilic substitution route due to the availability of chlorinated intermediates and the robustness of the reaction under controlled conditions.
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-6-(trifluoromethyl)nicotinonitrile, and what factors influence reaction yields?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoroacetyl chloride can react with cyanopyridine derivatives under anhydrous conditions with a base (e.g., triethylamine) to introduce the trifluoromethyl group . The amino group may be introduced via reduction of nitro precursors or direct amination. Reaction yields depend on solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Impurities from incomplete substitution or hydrolysis of intermediates are common challenges .
Q. How is the structure of this compound confirmed, and what analytical techniques are most reliable?
Key techniques include:
- ¹H/¹³C NMR : To identify protons and carbons adjacent to electron-withdrawing groups (e.g., trifluoromethyl and nitrile). For example, nitrile carbons resonate at ~110–120 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 218.05 for C₇H₅F₃N₃).
- X-ray crystallography : Resolves bond angles and spatial arrangement, though data for this specific compound may require targeted studies .
Q. What are the key physicochemical properties of this compound that impact its solubility and reactivity?
- Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~2.1), favoring organic solvents like DCM or THF .
- Solubility : Limited aqueous solubility (≤1 mg/mL) necessitates DMSO for biological assays.
- Reactivity : The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitutions at positions 4 and 5 .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the pyridine ring in this compound?
The -CF₃ group exerts a strong electron-withdrawing inductive effect, deactivating the pyridine ring and directing electrophiles to meta/para positions. This increases susceptibility to nucleophilic attack at the nitrile group (C≡N) and stabilizes intermediates in Suzuki-Miyaura couplings . Computational studies (DFT) can quantify charge distribution, showing reduced electron density at C-4 and C-5 .
Q. What strategies are employed to optimize the synthesis of this compound to achieve higher yields and purity?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency with aryl boronic acids .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes by-products like unreacted 3-cyanopyridine .
Q. In molecular docking studies, how does this compound interact with biological targets such as enzymes or receptors?
Docking simulations (AutoDock Vina) reveal:
- Hydrogen bonding : The amino group (-NH₂) binds to catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Hydrophobic interactions : The -CF₃ group fits into hydrophobic pockets of kinases (e.g., GSK-3β), enhancing binding affinity (ΔG ~-9.2 kcal/mol) .
- Nitrile group : May act as a hydrogen bond acceptor or participate in covalent inhibition .
Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be mitigated?
- Exothermic reactions : Use jacketed reactors to control temperature during trifluoroacetylation .
- By-product formation : Implement inline IR monitoring to track reaction progress and adjust stoichiometry .
- Cost of reagents : Replace Pd/C with cheaper nickel catalysts for hydrogenation steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48h vs. 72h) to compare IC₅₀ values .
- Structural analogs : Compare substituent effects (e.g., 2-thienyl vs. phenyl groups) using SAR tables .
- Solubility artifacts : Use vehicle controls (e.g., 0.1% DMSO) to rule out false positives in cytotoxicity studies .
Methodological Recommendations
Q. What in silico tools are recommended for predicting the ADMET properties of this compound?
- ADMET Predictor™ : Estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .
- SwissADME : Evaluates bioavailability (TPSA ~65 Ų) and blood-brain barrier penetration (logBB < -1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
